molecular formula C14H8FN3 B1403099 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 938461-38-2

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No. B1403099
M. Wt: 237.23 g/mol
InChI Key: PHXIIAANTPHDQO-UHFFFAOYSA-N
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Description

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that has drawn increasing attention in scientific research and industry. It has a molecular formula of C14H8FN3 and a molecular weight of 237.23 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile consists of a benzonitrile group attached to a fluoroimidazopyridine group . The presence of the fluorine atom and the imidazopyridine group may contribute to the compound’s reactivity and potential applications.

Scientific Research Applications

Metabotropic Glutamate Receptor Antagonists

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile and its derivatives have been explored for their potential as metabotropic glutamate receptor (mGlu5) antagonists. These compounds demonstrate substantial in vitro potency and selectivity, potentially offering therapeutic benefits in various neurological disorders (Tehrani et al., 2005; Poon et al., 2004).

Radiotracers for Imaging

This compound has been utilized in the synthesis of radiotracers like [18F]FMISO and [18F]PM-PBB3, which are used for imaging hypoxia and tau pathology in clinical settings. The use of [18F]epifluorohydrin in their synthesis demonstrates the compound's versatility in medical imaging (Ohkubo et al., 2021).

Chemical Sensors

Derivatives of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile have been studied as chemosensors for fluoride ions. These compounds show potential as sensors due to their optical modification and chemical shift properties, making them useful in detecting specific ions (Chetia & Iyer, 2008).

Synthesis of Benzimidazole Derivatives

This compound is integral in the synthesis of various benzimidazole derivatives. These derivatives have been explored for their potential in various fields including cancer therapy and molecular docking studies, demonstrating the compound's role in advancing medicinal chemistry (Bera et al., 2021; Hranjec et al., 2008).

Imaging of Neurodegenerative Disorders

Compounds based on 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile have shown promise in the imaging of neurodegenerative disorders. Their ability to bind selectively to peripheral benzodiazepine receptors (PBRs) suggests their use in detecting changes in PBR expression, which is linked to various neurodegenerative conditions (Fookes et al., 2008).

Insecticidal Applications

In the agricultural sector, derivatives of this compound have shown insecticidal properties, particularly against pests like pea aphids. The introduction of a fluoro group at specific positions enhances these activities, indicating potential use in pest management (Zhang et al., 2010).

properties

IUPAC Name

4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXIIAANTPHDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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